Dregeoside Da1: A Technical Whitepaper on its Physicochemical Properties and Biological Activity
Dregeoside Da1: A Technical Whitepaper on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dregeoside Da1, a naturally occurring polyhydroxypregnane glycoside isolated from the plant Dregea volubilis, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of Dregeoside Da1. It details experimental protocols for its isolation and purification and summarizes its cytotoxic activity against various cancer cell lines. Furthermore, this document presents a putative signaling pathway for its apoptotic mechanism of action, providing a foundation for further investigation into its therapeutic potential.
Physicochemical Properties
Dregeoside Da1 is a steroid glycoside characterized as a powder in its purified form. Its fundamental chemical and physical properties are summarized below, based on data from peer-reviewed literature and chemical supplier specifications. While comprehensive experimental data for all physical properties are not publicly available, its identity has been confirmed through modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[1].
| Property | Value | Source |
| Molecular Formula | C42H70O15 | ChemFaces, Real-Gene Labs, MedChemExpress |
| Molecular Weight | 815.0 g/mol | ChemFaces, Real-Gene Labs, MedChemExpress |
| CAS Number | 98665-65-7 | ChemFaces, Real-Gene Labs, MedChemExpress, ChemicalBook |
| Physical State | Powder | ChemFaces |
| Purity | ≥98% | ChemFaces, Real-Gene Labs |
| Source | Dregea volubilis | ChemFaces, MedChemExpress |
| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces |
| Melting Point | No data available | ChemicalBook |
| Boiling Point | No data available | ChemicalBook |
| Density | No data available | ChemicalBook |
| Storage | Store at 2-8°C as a powder. Stock solutions in DMSO can be stored at -20°C for up to two weeks. | ChemFaces |
Biological Activity: Cytotoxicity
Recent studies have demonstrated the cytotoxic effects of Dregeoside Da1 against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a 2023 study are presented below, highlighting its potential as an anti-cancer agent[1].
| Cell Line | Cancer Type | IC50 (µM) |
| MB49 | Bladder Cancer | 4.29 ± 0.31 |
| K562 | Chronic Myelogenous Leukemia | 10.53 ± 0.72 |
| MKN-7 | Stomach Adenocarcinoma | 12.88 ± 0.93 |
| HT29 | Colorectal Adenocarcinoma | 15.34 ± 1.15 |
| A549 | Lung Carcinoma | 18.76 ± 1.32 |
| MCF-7 | Breast Adenocarcinoma | 19.45 ± 1.48 |
| MDA-MB-231 | Breast Adenocarcinoma | 20.17 ± 1.53 |
| HepG2 | Hepatocellular Carcinoma | 21.05 ± 1.66 |
Experimental Protocols
Isolation and Purification of Dregeoside Da1
The following is a generalized protocol for the isolation and purification of Dregeoside Da1 from the leaves of Dregea volubilis, synthesized from methodologies reported in the literature[1][2].
Methodology Details:
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Extraction: The air-dried and powdered leaves of Dregea volubilis are macerated with methanol at room temperature for an extended period. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
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Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
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Purification: The biologically active fraction (typically the ethyl acetate or chloroform fraction for pregnane (B1235032) glycosides) is subjected to multiple rounds of column chromatography.
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Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, for example, a mixture of chloroform and methanol of increasing polarity.
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Reversed-Phase Chromatography: Sub-fractions containing the compound of interest are further purified on a reversed-phase (RP-18) column with a different solvent system, such as a methanol-water gradient.
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Preparative HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure Dregeoside Da1.
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Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and HR-ESI-MS.
Cytotoxicity Assay
The cytotoxic activity of Dregeoside Da1 is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology Details:
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Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of Dregeoside Da1 (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
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MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to insoluble formazan (B1609692) crystals.
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Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Proposed Signaling Pathway for Cytotoxicity
While the precise molecular mechanism of Dregeoside Da1-induced cytotoxicity is yet to be fully elucidated, studies on related pregnane glycosides suggest that they can induce apoptosis in cancer cells through multiple pathways[3]. The proposed mechanism involves the activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.
Pathway Description:
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Extrinsic Pathway: Dregeoside Da1 may engage with death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex recruits and activates pro-caspase-8, which in turn activates downstream executioner caspases.
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Intrinsic Pathway: The compound could also act on the mitochondria by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.
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Execution Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.
Conclusion and Future Directions
Dregeoside Da1 is a pregnane glycoside with demonstrated cytotoxic activity against a range of cancer cell lines. This technical guide has summarized its known physicochemical properties, provided standardized protocols for its study, and outlined a plausible mechanism for its anti-cancer effects.
Future research should focus on:
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Elucidating the precise molecular targets of Dregeoside Da1.
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Validating the proposed apoptotic signaling pathways through detailed mechanistic studies, including Western blot analysis of key apoptotic proteins and cell cycle analysis.
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Conducting in vivo studies in animal models to evaluate the efficacy and safety of Dregeoside Da1 as a potential therapeutic agent.
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Exploring structure-activity relationships of Dregeoside Da1 and related pregnane glycosides to optimize their anti-cancer properties.
The information presented herein provides a solid framework for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies from natural products.
